molecular formula C15H17N3O5 B11482518 5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine

5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine

Cat. No.: B11482518
M. Wt: 319.31 g/mol
InChI Key: QWNRGYILTJJEIK-UHFFFAOYSA-N
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Description

5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine is a synthetic organic compound characterized by the presence of a nitro group, a pyridine ring, and a benzyl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of N-(3,4,5-trimethoxybenzyl)pyridin-2-amine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as halides or amines, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 5-amino-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

Scientific Research Applications

5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly due to its structural similarity to known bioactive molecules.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups and pyridine ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: A well-known antibacterial agent with a similar pyridine structure.

    Pyrimethamine: Another compound with a pyridine ring used as an antimalarial drug.

    N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: A compound with structural similarities used in pharmaceutical research.

Uniqueness

5-nitro-N-(3,4,5-trimethoxybenzyl)pyridin-2-amine is unique due to the presence of both a nitro group and multiple methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for diverse applications in various fields of research.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H17N3O5/c1-21-12-6-10(7-13(22-2)15(12)23-3)8-16-14-5-4-11(9-17-14)18(19)20/h4-7,9H,8H2,1-3H3,(H,16,17)

InChI Key

QWNRGYILTJJEIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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